Ethyl 2-(((2-(4-chloro-2-methylphenoxy)acetylamino)amino)carbonylamino)-3-phenylpropanoate
Description
Ethyl 2-(((2-(4-chloro-2-methylphenoxy)acetylamino)amino)carbonylamino)-3-phenylpropanoate is a structurally complex compound featuring a phenylpropanoate backbone substituted with a 4-chloro-2-methylphenoxy acetylurea moiety.
Such compounds are often explored for pharmaceutical or agrochemical applications due to their structural resemblance to bioactive molecules. For instance, ethyl acrylate derivatives with cyano and ethoxycarbonyl groups are precursors for pharmacologically active pyrimidinones and benzopyranones .
Properties
IUPAC Name |
ethyl 2-[[[2-(4-chloro-2-methylphenoxy)acetyl]amino]carbamoylamino]-3-phenylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O5/c1-3-29-20(27)17(12-15-7-5-4-6-8-15)23-21(28)25-24-19(26)13-30-18-10-9-16(22)11-14(18)2/h4-11,17H,3,12-13H2,1-2H3,(H,24,26)(H2,23,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBEIORVWBNTFNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)NC(=O)NNC(=O)COC2=C(C=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(((2-(4-chloro-2-methylphenoxy)acetylamino)amino)carbonylamino)-3-phenylpropanoate is a compound of significant interest in pharmaceutical and agricultural research due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Chemical Name : this compound
- Molecular Formula : C14H18ClN3O5
- Molecular Weight : 343.76 g/mol
- CAS Number : Not specified in the search results but can be derived from the molecular structure.
The biological activity of this compound is primarily linked to its structural components, particularly the presence of the 4-chloro-2-methylphenoxy moiety, which is known for its herbicidal properties. This structure suggests potential interactions with various biological targets, including enzymes and receptors involved in cellular signaling pathways.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit antitumor activity . For instance, compounds containing the 4-chloro-2-methylphenoxy group have been evaluated for their effects on cancer cell lines, showing promise in inhibiting cell proliferation and inducing apoptosis in prostate cancer cells (PC-3) .
Herbicidal Properties
The 4-chloro-2-methylphenoxy group is also associated with herbicidal activity, particularly against broadleaf weeds. The compound's mechanism likely involves interference with plant growth regulators or photosynthesis pathways, similar to other phenoxy herbicides like MCPA .
Case Studies and Experimental Data
- Antitumor Studies :
- Herbicidal Efficacy :
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C14H18ClN3O5 |
| Molecular Weight | 343.76 g/mol |
| Antitumor Activity | Positive (PC-3 cell line) |
| Herbicidal Activity | Positive (against broadleaf weeds) |
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound shares structural motifs with several analogs:
- 4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates (): These compounds exhibit chloro-substituted aromatic rings and carbamate linkages. The presence of dual chloro groups in some analogs (e.g., 5a–i and 6a–i) may enhance lipophilicity compared to the single chloro group in the target compound .
- Ethyl 3-(4-hydroxyphenyl)-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]propanoate (): This analog replaces the chloro-methylphenoxy group with a hydroxyphenyl moiety, significantly altering solubility and hydrogen-bonding capacity (4 hydrogen bond donors vs. 3 in the target compound) .
- Ethyl 2-(acetylamino)-3-[3,5-diiodo-4-(4-methoxyphenoxy)phenyl]propanoate (): Iodine substituents and a methoxyphenoxy group increase molecular weight (609.19 g/mol) and steric bulk compared to the target compound’s chloro-methylphenoxy group .
Table 1: Structural and Molecular Comparison
Physicochemical Properties
- Lipophilicity : Compounds with chloro and methyl groups (e.g., ) exhibit higher lipophilicity (log k values ~2.5–3.0 via HPLC) compared to hydroxyl-containing analogs (log k ~1.8) .
- Melting Points: Urea and carbamate derivatives generally show high melting points (>200°C), as seen in 5,7-dihydroxy-3-(2-cyano-2-ethoxycarbonylethenyl)amino-2H-1-benzopyran-2-one (mp >270°C) . The target compound’s melting point is expected to align with this trend.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
